PC Azido-PEG3-NHS carbonate ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

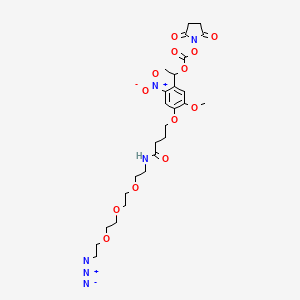

Molecular Formula |

C26H36N6O13 |

|---|---|

Molecular Weight |

640.6 g/mol |

IUPAC Name |

1-[4-[4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl (2,5-dioxopyrrolidin-1-yl) carbonate |

InChI |

InChI=1S/C26H36N6O13/c1-18(44-26(36)45-31-24(34)5-6-25(31)35)19-16-21(39-2)22(17-20(19)32(37)38)43-9-3-4-23(33)28-7-10-40-12-14-42-15-13-41-11-8-29-30-27/h16-18H,3-15H2,1-2H3,(H,28,33) |

InChI Key |

WXTJIVONHOCWFA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1[N+](=O)[O-])OCCCC(=O)NCCOCCOCCOCCN=[N+]=[N-])OC)OC(=O)ON2C(=O)CCC2=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to PC Azido-PEG3-NHS Carbonate Ester

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Unveiling the Multifunctionality of PC Azido-PEG3-NHS Carbonate Ester

This compound is a versatile heterobifunctional chemical linker meticulously designed for advanced applications in bioconjugation, drug delivery, and materials science.[1][2] Its architecture integrates three key functional components: a photocleavable (PC) linker, an azide (B81097) (N₃) group, and an N-hydroxysuccinimide (NHS) carbonate ester, all connected via a short polyethylene (B3416737) glycol (PEG) spacer.[1][2] This unique combination of features allows for the precise, controlled, and stimulus-responsive conjugation and release of a wide array of molecules.

The NHS carbonate ester provides a reactive handle for the covalent attachment to primary amines (-NH₂) found in proteins, peptides, and other biomolecules, forming a stable carbamate (B1207046) linkage. The azide group is a bio-orthogonal moiety that readily participates in highly specific "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the attachment of alkyne-modified molecules.[3][4] The photocleavable linker , based on an o-nitrobenzyl chemistry, allows for the precise cleavage of the conjugated molecule upon exposure to UV light, offering spatiotemporal control over its release.[5][6] The PEG3 spacer enhances the solubility and reduces steric hindrance of the molecule, improving its overall performance in aqueous environments.[4]

Physicochemical Properties and Specifications

Quantitative data for this compound is summarized in the table below. These specifications are critical for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage to maintain reagent integrity.

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₆N₆O₁₃ | --INVALID-LINK-- |

| Molecular Weight | 640.6 g/mol | --INVALID-LINK-- |

| Purity | Typically ≥95% | --INVALID-LINK-- |

| Appearance | Colorless to light yellow oil | --INVALID-LINK-- |

| Storage Conditions | -20°C, desiccated | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, DMF | --INVALID-LINK-- |

| Photocleavage Wavelength | ~365 nm (Near-UV) | --INVALID-LINK-- |

| Cleavage Efficiency | >90% in 5-25 minutes | --INVALID-LINK-- |

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol for Amine Conjugation via NHS Carbonate Ester

This protocol describes the conjugation of this compound to a protein containing primary amines.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Reagent Preparation:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.

-

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer at a concentration of 1-5 mg/mL. Buffers containing primary amines (e.g., Tris) will compete with the reaction and should be avoided.[7]

-

-

Conjugation Reaction:

-

Quenching the Reaction:

-

Purification:

-

Remove excess, unreacted linker and quenching buffer by passing the reaction mixture through a desalting column equilibrated with the desired buffer (e.g., PBS).

-

Protocol for Azide-Alkyne Click Chemistry (CuAAC)

This protocol outlines the copper-catalyzed cycloaddition of the azide-modified biomolecule with an alkyne-containing molecule.

Materials:

-

Azide-modified biomolecule (from Protocol 3.1)

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Reaction buffer (e.g., PBS)

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, prepared fresh), and THPTA (e.g., 50 mM in water).[8]

-

-

Reaction Setup:

-

In a reaction tube, combine the azide-modified biomolecule and the alkyne-containing molecule in the desired molar ratio in the reaction buffer.

-

Prepare a premix of CuSO₄ and THPTA in a 1:5 molar ratio and add it to the reaction mixture. The final copper concentration is typically in the range of 50 µM to 1 mM.[8]

-

-

Initiation of Click Reaction:

-

Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to reduce Cu(II) to the catalytic Cu(I).[8]

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical method (e.g., SDS-PAGE, HPLC).

-

-

Purification:

-

Purify the resulting conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst and excess reagents.

-

Protocol for Photocleavage

This protocol describes the light-induced cleavage of the photocleavable linker to release the conjugated molecule.

Materials:

-

Photoconjugate in a suitable buffer

-

UV lamp (e.g., 365 nm)

Procedure:

-

Sample Preparation:

-

Place the solution containing the photoconjugate in a UV-transparent vessel (e.g., quartz cuvette).

-

-

UV Irradiation:

-

Expose the sample to UV light (e.g., 365 nm). The irradiation time will depend on the concentration of the conjugate, the intensity of the light source, and the desired cleavage efficiency. A typical irradiation time is 5-25 minutes.[9]

-

-

Analysis:

-

Analyze the sample using an appropriate technique (e.g., HPLC, mass spectrometry, functional assay) to confirm the cleavage and release of the desired molecule.

-

Visualizing the Workflow and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes involving this compound.

Caption: Bioconjugation workflow using the linker.

Caption: Simplified photocleavage mechanism.

Caption: Functional components of the linker.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a variety of advanced applications:

-

Controlled Release of Therapeutics: The photocleavable linker enables the development of drug delivery systems where the release of a therapeutic agent can be precisely controlled in time and location by the application of light. This is particularly useful for targeted cancer therapies and regenerative medicine.[10]

-

Bio-orthogonal Hydrogel Formation: As demonstrated by Kang et al. (2024), this linker can be used to conjugate growth factors to hydrogel precursors.[10] The subsequent click chemistry reaction forms a bio-orthogonally crosslinked hydrogel, and the encapsulated growth factor can be released upon UV irradiation to promote tissue regeneration.[10]

-

PROTACs and Targeted Protein Degradation: In the field of PROteolysis TArgeting Chimeras (PROTACs), this linker can be used to synthesize light-controlled PROTACs, allowing for the targeted degradation of proteins with high spatiotemporal resolution.

-

"Caged" Biomolecules: The photocleavable group can be used to "cage" a biomolecule, rendering it inactive until it is released by light. This is a powerful technique for studying cellular signaling pathways and other biological processes with high precision.

-

Surface Modification and Patterning: The linker can be used to immobilize biomolecules onto surfaces in a controlled manner. Subsequent photocleavage can then be used to create patterned surfaces for applications in biosensors and cell culture.

Conclusion

This compound is a sophisticated and highly versatile chemical tool that offers researchers and drug development professionals a powerful means to conjugate and release molecules with a high degree of control. Its trifunctional nature, combining amine reactivity, bio-orthogonal click chemistry, and photocleavability, opens up a wide range of possibilities for the development of novel therapeutics, advanced biomaterials, and innovative research tools. A thorough understanding of its properties and the experimental protocols for its use is essential for harnessing its full potential in advancing scientific discovery and therapeutic innovation.

References

- 1. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 4. static.igem.wiki [static.igem.wiki]

- 5. researchgate.net [researchgate.net]

- 6. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 7. lumiprobe.com [lumiprobe.com]

- 8. jenabioscience.com [jenabioscience.com]

- 9. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]

- 10. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to PC Azido-PEG3-NHS Carbonate Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PC Azido-PEG3-NHS carbonate ester, a versatile heterobifunctional, photocleavable linker. It details its chemical structure, physicochemical properties, and its applications in bioconjugation, drug delivery, and proteomics. This document is intended to serve as a technical resource, offering detailed experimental protocols and workflow visualizations to facilitate its use in research and development.

Core Concepts: Structure and Functionality

This compound is a chemical tool designed for the precise linkage and subsequent release of molecules from a substrate or another molecule upon exposure to UV light.[1][2][3] Its structure incorporates three key functional components:

-

N-Hydroxysuccinimide (NHS) Carbonate Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines (-NH2) on biomolecules such as proteins, peptides, and amine-modified oligonucleotides, forming a stable carbamate (B1207046) bond.[2][3]

-

Photocleavable (PC) o-Nitrobenzyl Linker: This moiety serves as the light-sensitive switch. Upon irradiation with near-UV light (typically around 365 nm), the linker undergoes irreversible cleavage, releasing the conjugated molecule.[4][5]

-

Azide (B81097) (N3) Group: This functional group enables "click chemistry," specifically the highly efficient and bio-orthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN moieties.[6][7]

-

Polyethylene Glycol (PEG3) Spacer: The triethylene glycol spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers, reduces steric hindrance, and can improve the pharmacokinetic properties of the final bioconjugate.[6]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in experimental design.

| Property | Value | Reference(s) |

| Chemical Name | Carbonic acid, 1-[4-[(16-azido-4-oxo-8,11,14-trioxa-5-azahexadec-1-yl)oxy]-5-methoxy-2-nitrophenyl]ethyl 2,5-dioxo-1-pyrrolidinyl ester | [8] |

| Molecular Formula | C26H36N6O13 | [8] |

| Molecular Weight | 640.60 g/mol | [8] |

| CAS Number | 1802907-96-5 | [8] |

| Appearance | Colorless to light yellow oil | [8] |

| Purity | Typically >95% (as determined by HPLC) | [8] |

| Solubility | Soluble in DMSO and DMF | [9] |

| Storage Conditions | Store at -20°C, protected from light and moisture.[2][7] | |

| Stability in Solution | The NHS ester is susceptible to hydrolysis, especially at higher pH and temperatures. It is recommended to prepare solutions immediately before use. The half-life of a typical NHS ester can be as short as 10 minutes at pH 8.6 and 4°C.[10] |

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation and subsequent photocleavage.

General Protocol for Antibody Conjugation

This protocol outlines the steps for conjugating this compound to a primary amine-containing biomolecule, such as an antibody.

Materials:

-

This compound

-

Antibody or other amine-containing biomolecule

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate (B84403) buffer, pH 7.2-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation:

-

If the antibody solution contains primary amine buffers (e.g., Tris, glycine) or stabilizers with primary amines (e.g., bovine serum albumin), they must be removed.

-

Perform buffer exchange into the Reaction Buffer using a desalting column or dialysis.

-

Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.

-

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Immediately before use, prepare a 10 mM stock solution of the linker in anhydrous DMSO or DMF. For example, dissolve 6.4 mg of the linker in 1 mL of anhydrous DMSO. Do not store the stock solution.[9]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio may need to be determined empirically.

-

Gently mix the reaction solution.

-

Incubate for 30-60 minutes at room temperature or for 2 hours on ice. Longer incubation at 4°C can help minimize hydrolysis of the NHS ester.[9]

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to ensure all unreacted linker is quenched.

-

-

Purification of the Conjugate:

-

Remove the excess, unreacted linker and quenching buffer components by size exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

-

General Protocol for Photocleavage

This protocol describes the light-induced cleavage of the photocleavable linker to release the conjugated molecule.

Materials:

-

Bioconjugate containing the this compound linker

-

Appropriate buffer for the released molecule

-

Near-UV lamp (e.g., 365 nm) with a known power output

Procedure:

-

Sample Preparation:

-

Dissolve or dilute the bioconjugate in a suitable buffer. The choice of buffer will depend on the downstream application of the released molecule.

-

-

UV Irradiation:

-

Expose the sample to a near-UV light source. A wavelength of 365 nm is commonly used for o-nitrobenzyl-based linkers.[4][5]

-

The irradiation time and light intensity will need to be optimized for the specific application. As a starting point, irradiation with a 365 nm lamp at an intensity of 2-5 mW/cm² for 5-25 minutes can achieve over 90% cleavage for similar linkers.[11][12]

-

The progress of the cleavage can be monitored by analytical techniques such as HPLC or mass spectrometry.

-

-

Analysis of Released Molecule:

-

After irradiation, the released molecule can be collected and used for downstream applications or analyzed to confirm cleavage efficiency.

-

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate the chemical structure, experimental workflows, and a relevant biological pathway where this linker can be applied.

Caption: Chemical Structure of this compound.

Caption: General experimental workflow for bioconjugation and photocleavage.

Caption: Application in controlled growth factor release for tissue engineering.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in various scientific disciplines.

-

Drug Delivery: The photocleavable nature of the linker allows for the spatially and temporally controlled release of therapeutic agents at a target site, potentially reducing off-target effects. For instance, a drug can be conjugated to a targeting moiety (e.g., an antibody) and released upon light exposure at the disease location. A notable application is in hydrogel-based drug delivery systems, where growth factors like EGF can be tethered and released in a controlled manner to promote tissue regeneration, as demonstrated in corneal wound healing models.[4][5]

-

Proteomics and Chemical Biology: In chemical proteomics, this linker can be used to create probes for identifying protein-protein interactions or the targets of small molecules.[1][13] A bait molecule can be attached to the linker, allowed to interact with its binding partners in a complex biological sample, and then the entire complex can be captured. Subsequent photocleavage allows for the gentle elution of the captured proteins for identification by mass spectrometry.

-

Bioconjugation and Surface Modification: The dual reactivity of the linker enables the straightforward conjugation of two different molecules. For example, a protein can be modified with the NHS ester end, and then a fluorescent dye, a small molecule, or another biomolecule can be attached via the azide group using click chemistry. This is also applicable for immobilizing biomolecules onto surfaces in a reversible manner.

Conclusion

This compound is a powerful and versatile chemical linker that offers researchers precise control over molecular conjugation and release. Its combination of amine reactivity, photocleavability, and capacity for click chemistry, along with the benefits of a PEG spacer, makes it an invaluable tool for a wide range of applications in drug development, proteomics, and fundamental biological research. Careful consideration of its properties and adherence to optimized protocols will enable its successful implementation in diverse experimental settings.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]

- 4. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photoactivated growth factor release from bio-orthogonally crosslinked hydrogels for the regeneration of corneal defects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azide PEG NHS, N3-PEG-NHS - Biopharma PEG [biochempeg.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. benchchem.com [benchchem.com]

- 11. PC Azido-PEG23-NHS carbonate ester | BroadPharm [broadpharm.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Photocleavable Linkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photocleavable (PC) linkers are a class of molecular tools that enable the precise spatial and temporal control over the release of conjugated molecules upon exposure to light. This unique feature makes them invaluable in a wide range of biomedical and biotechnological applications, including targeted drug delivery, proteomics, and the controlled activation of biomolecules. This guide provides a comprehensive overview of the core principles of photocleavable linkers, their chemical diversity, quantitative performance metrics, and detailed experimental protocols for their application in bioconjugation.

The most prominent classes of photocleavable linkers are based on the ortho-nitrobenzyl (ONB) and coumarin (B35378) scaffolds.[1][2][3] Upon absorption of light of a specific wavelength, these linkers undergo an irreversible intramolecular rearrangement, leading to the cleavage of a covalent bond and the release of the tethered molecule.[3] The choice of a particular photocleavable linker is dictated by the specific requirements of the application, including the desired cleavage wavelength, quantum yield, and the chemical nature of the molecule to be conjugated.

Core Concepts and Mechanisms

The utility of photocleavable linkers stems from their ability to remain stable in the absence of a specific light stimulus. The cleavage process is initiated by the absorption of a photon, which excites the photolabile moiety to a higher energy state. This is followed by a rapid intramolecular reaction that results in the scission of the linker.

ortho-Nitrobenzyl (ONB) Linkers

The ortho-nitrobenzyl group is the most widely used photocleavable moiety.[1][4] The mechanism of cleavage involves an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde byproduct.[3]

Coumarin-Based Linkers

Coumarin-based linkers offer the advantage of excitation at longer wavelengths, which can be less damaging to biological samples.[2][3] The photocleavage mechanism of coumarin esters involves the formation of a contact ion pair upon photoexcitation, which then undergoes solvolysis to release the caged molecule.[5]

Quantitative Data Presentation

The efficiency of a photocleavable linker is characterized by its quantum yield (Φ), which is the number of molecules cleaved per photon absorbed, and the wavelength of light required for cleavage.[1] The following tables summarize these key performance indicators for a selection of commonly used photocleavable linkers.

| Table 1: ortho-Nitrobenzyl (ONB) Linker Derivatives | |||

| Specific Linker Derivative | Wavelength (nm) | Quantum Yield (Φ) | Notes |

| Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63 | Cleavage of 1-(2-nitrophenyl)ethyl phosphate (B84403) esters.[1][6] |

| Veratryl-based (di-alkoxy ONB) | 365 | - | Dramatically increased rate of cleavage compared to standard ONB. |

| α-methyl-ONB | 365 | - | 5-fold increased rate of cleavage compared to the veratryl-based linker without the methyl group. |

| Table 2: Coumarin and Other Photolabile Protecting Groups | ||||

| Photolabile Protecting Group (PPG) | Typical One-Photon Absorption Maximum (λmax, nm) | Typical Photolysis Wavelength (nm) | Quantum Yield (Φ) | Key Features & Drawbacks |

| Coumarin-4-ylmethyl (CM) | 320-400 | 350-450 | 0.01-0.2 | Features: Longer wavelength absorption, often fluorescent byproducts for tracking. Drawbacks: Can be sensitive to hydrolysis, complex photochemistry.[4] |

| 7-Nitroindoline (NI) | 300-380 | 350-405 | 0.02-0.2 | Features: Faster release kinetics than some oNB derivatives, improved two-photon sensitivity. Drawbacks: Can have lower stability.[4] |

| Quinoline-based | 310-370 | 365-420 | 0.1-0.4 | Features: High quantum yields, good two-photon sensitivity. Drawbacks: Synthesis can be more complex.[4] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving photocleavable linkers, from bioconjugation to photocleavage and analysis.

Protocol 1: Bioconjugation of a Photocleavable Linker to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of an amine-reactive photocleavable linker (containing an N-hydroxysuccinimide, NHS, ester) to a protein.

Materials:

-

Protein of interest with accessible primary amines (e.g., lysine (B10760008) residues)

-

Photocleavable linker with an NHS ester functional group

-

Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

-

Spectrophotometer

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer at a concentration of 2-10 mg/mL.

-

Prepare the PC Linker-NHS Ester Stock Solution: Immediately before use, dissolve the photocleavable linker-NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

-

Conjugation Reaction:

-

Add the PC linker-NHS ester stock solution to the protein solution. The molar ratio of linker to protein will need to be optimized for each specific protein but a starting point of 10:1 to 20:1 is recommended.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring or rotation. Protect the reaction from light if the linker is sensitive to ambient light.

-

-

Quench the Reaction (Optional): Add the quenching solution to the reaction mixture to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purify the Conjugate: Remove excess, unreacted linker and byproducts by size-exclusion chromatography. Elute with an appropriate buffer (e.g., PBS). The first fraction to elute will contain the labeled protein.

-

Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the photocleavable linker.

Protocol 2: Photocleavage of a Bioconjugate and Monitoring by HPLC

This protocol details the procedure for light-induced cleavage of a bioconjugate and subsequent analysis of the reaction kinetics using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified bioconjugate from Protocol 1

-

Photocleavage buffer (e.g., PBS, pH 7.4)

-

UV light source with a specific wavelength output (e.g., 365 nm for ONB linkers)

-

HPLC system with a suitable column (e.g., C18 reverse-phase) and detector (e.g., UV-Vis or fluorescence)

-

Mobile phases for HPLC (e.g., water and acetonitrile (B52724) with 0.1% TFA)

-

Reaction vials (amber or covered in foil to protect from ambient light)

Procedure:

-

Prepare the Sample: Dissolve the bioconjugate in the photocleavage buffer to a known concentration in a reaction vial.

-

Initial HPLC Analysis (t=0): Inject an aliquot of the sample onto the HPLC system before irradiation to obtain a chromatogram of the intact conjugate.

-

Photocleavage Reaction:

-

Place the reaction vial under the UV light source.

-

Irradiate the sample for a defined period.

-

At specific time points (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture for HPLC analysis.

-

-

HPLC Analysis of Photocleavage:

-

Inject each time-point aliquot onto the HPLC system.

-

Monitor the chromatogram for the decrease in the peak corresponding to the intact bioconjugate and the appearance of new peaks corresponding to the cleaved payload and/or the modified biomolecule.

-

-

Data Analysis:

-

Integrate the peak areas of the intact conjugate and the cleavage products at each time point.

-

Plot the concentration of the intact conjugate as a function of irradiation time to determine the photocleavage kinetics.

-

Conclusion

Photocleavable linkers provide an exceptional level of control for the release of biomolecules and therapeutics, making them powerful tools in drug development and scientific research. The selection of the appropriate linker and the optimization of conjugation and cleavage conditions are critical for the successful implementation of this technology. This guide has provided a foundational understanding of the principles, quantitative aspects, and experimental methodologies associated with photocleavable linkers in bioconjugation. By following the detailed protocols and considering the comparative data presented, researchers can effectively harness the potential of light-activated molecular release in their work.

References

- 1. benchchem.com [benchchem.com]

- 2. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PC Azido-PEG3-NHS Carbonate Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PC Azido-PEG3-NHS carbonate ester, a heterobifunctional, photocleavable linker with broad applications in bioconjugation, drug delivery, and biomaterials science. We will delve into its chemical properties, functional roles, and provide detailed experimental protocols for its use.

Introduction to this compound

This compound is a sophisticated chemical tool designed for the precise and controllable conjugation of molecules. Its unique structure incorporates three key functional components:

-

N-Hydroxysuccinimide (NHS) Carbonate Ester: An amine-reactive group for covalent attachment to primary amines (-NH2) on proteins, peptides, and other biomolecules.

-

Azide Group (N3): A bioorthogonal handle for "click chemistry" reactions, enabling highly efficient and specific ligation to alkyne-modified molecules.

-

Photocleavable (PC) Linker: A light-sensitive moiety that allows for the controlled release of conjugated molecules upon exposure to near-UV light.

-

Polyethylene Glycol (PEG3) Spacer: A short, hydrophilic spacer that enhances solubility and reduces steric hindrance during conjugation.

-

Phosphocholine (PC) Headgroup: While not explicitly part of the "PC" photocleavable linker nomenclature, the presence of a phosphocholine-like structure in some variants of this linker enhances biocompatibility and can facilitate interaction with cell membranes, making it particularly suitable for applications in drug delivery and tissue engineering.

This combination of features makes this compound a versatile reagent for creating complex bioconjugates with spatiotemporal control over their integrity.

Chemical Properties and Data Presentation

A summary of the key chemical and physical properties of a typical this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C26H36N6O13 | [1][2] |

| Molecular Weight | 640.60 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil | [1] |

| Purity | >95% (typically determined by HPLC) | [2] |

| Storage Conditions | -20°C in pure form; -80°C in solvent for up to 6 months | [1] |

Photocleavage Efficiency

The photocleavable linker is a key feature of this reagent. The cleavage efficiency is dependent on the wavelength, intensity, and duration of light exposure.

| Parameter | Value | Reference |

| Excitation Wavelength | Near-UV light (e.g., 365 nm) | [3][4] |

| Light Intensity | 1-5 mW/cm² | [4] |

| Cleavage Time | 5-25 minutes | [3][4] |

| Cleavage Efficiency | >90% | [3][4] |

NHS Ester Reaction Efficiency

The efficiency of the NHS ester reaction with primary amines is influenced by several factors, including pH, concentration, and the presence of competing nucleophiles.

| Parameter | Condition | Effect on Efficiency | Reference |

| pH | 7.2 - 8.5 | Optimal for reaction with primary amines | [] |

| Buffers | Phosphate, Carbonate-Bicarbonate, HEPES, Borate | Compatible with NHS ester chemistry | [] |

| Competing Nucleophiles | Buffers containing primary amines (e.g., Tris) | Should be avoided as they compete for reaction | [6] |

| Hydrolysis | Increases with higher pH | A competing reaction that reduces conjugation efficiency | [] |

Experimental Protocols

This section provides detailed methodologies for the use of this compound in a bioconjugation application, based on the work of Kang, N. W., et al. (2024) in the development of photoactivated growth factor-releasing hydrogels.[7][8][9]

General Protocol for Amine Modification of a Protein

This protocol describes the conjugation of this compound to a protein containing primary amines.

Materials:

-

Protein solution (e.g., 1-10 mg/mL in a suitable buffer)

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at the desired concentration. If necessary, perform a buffer exchange using a desalting column or dialysis.

-

Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

The final concentration of the organic solvent (DMF or DMSO) should not exceed 10% of the total reaction volume to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

-

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted linker and byproducts by size-exclusion chromatography using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Confirm the successful conjugation and determine the degree of labeling using methods such as UV-Vis spectroscopy, MALDI-TOF mass spectrometry, or HPLC.

Click Chemistry Reaction with an Alkyne-Modified Molecule

This protocol describes the subsequent reaction of the azide-modified protein with an alkyne-functionalized molecule.

Materials:

-

Azide-modified protein from the previous protocol

-

Alkyne-modified molecule (e.g., DBCO-functionalized molecule for copper-free click chemistry)

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reactant Preparation: Dissolve the alkyne-modified molecule in a compatible solvent (e.g., DMSO).

-

Click Reaction:

-

Add a 1.5- to 3-fold molar excess of the alkyne-modified molecule to the solution of the azide-modified protein.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Purification: Purify the resulting bioconjugate using size-exclusion chromatography or another appropriate purification method to remove unreacted starting materials.

-

Characterization: Confirm the final bioconjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Mandatory Visualizations

Chemical Structure and Reaction Scheme

Caption: Bioconjugation workflow using this compound.

Phosphatidylcholine Biosynthesis Signaling Pathway (Kennedy Pathway)

Caption: The Kennedy pathway for phosphatidylcholine biosynthesis.

Phosphatidylcholine Signaling and Catabolism

Caption: Major signaling pathways involving phosphatidylcholine catabolism.

References

- 1. graphviz.org [graphviz.org]

- 2. youtube.com [youtube.com]

- 3. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]

- 6. Azido-PEG3-NHS ester, 1245718-89-1 | BroadPharm [broadpharm.com]

- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

PC Azido-PEG3-NHS carbonate ester solubility in DMSO and water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility, handling, and application of PC Azido-PEG3-NHS carbonate ester, a photocleavable and bifunctional linker commonly used in bioconjugation and drug delivery research.

Core Properties and Solubility

This compound is a versatile molecule featuring a primary amine-reactive N-hydroxysuccinimide (NHS) ester, a terminal azide (B81097) group for "click" chemistry, and a photocleavable (PC) linker. The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity and solubility of the molecule and its conjugates[1].

Solubility Data

The solubility of this compound is a critical factor in its application. While highly soluble in dimethyl sulfoxide (B87167) (DMSO), its solubility in aqueous solutions is limited by the hydrolysis of the NHS ester group.

| Solvent | Solubility | Molar Concentration | Notes |

| DMSO | ≥ 116.67 mg/mL | 182.13 mM | Hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened solvent.[2] |

| Water | Not quantitatively available | Not applicable | NHS esters are generally poorly soluble in aqueous buffers and are susceptible to rapid hydrolysis, which is competitive with the amine reaction.[3][4] For reactions in aqueous media, the compound should first be dissolved in a minimal amount of an anhydrous organic solvent like DMSO and then added to the aqueous buffer.[4][5] |

Experimental Protocols

General Protocol for Protein Labeling with this compound

This protocol outlines a general procedure for conjugating this compound to a protein via its primary amine groups (e.g., lysine (B10760008) residues).

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M glycine)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Protein Preparation: Ensure the protein solution is at a suitable concentration (typically 1-10 mg/mL) in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the labeling reaction and should be avoided[4][5].

-

Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, dissolve approximately 5 mg of the reagent in 1 mL of DMSO[4][5][6]. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze[4][5].

-

Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final volume of DMSO should not exceed 10% of the total reaction volume to avoid protein denaturation[4][6].

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein and desired degree of labeling.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

-

Purification: Remove excess, unreacted reagent and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Storage: Store the purified, labeled protein under conditions optimal for the native protein.

Protocol for Determining Solubility in DMSO

This protocol provides a method for determining the solubility of this compound in DMSO.

Materials:

-

This compound

-

Anhydrous DMSO

-

Vortex mixer

-

Analytical balance

-

Microcentrifuge

Procedure:

-

Weigh out a specific amount of this compound (e.g., 10 mg) and place it in a microcentrifuge tube.

-

Add a small, measured volume of anhydrous DMSO (e.g., 50 µL) to the tube.

-

Vortex the mixture thoroughly for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If the solid has completely dissolved, continue to add small, measured volumes of DMSO, vortexing after each addition, until a saturated solution is formed (i.e., solid material is observed that does not dissolve upon further vortexing).

-

If the initial amount of solid does not completely dissolve, add more DMSO in small increments, vortexing thoroughly after each addition, until complete dissolution is achieved.

-

The solubility can be calculated based on the total amount of solute and the final volume of the solvent.

Visualizations

Experimental Workflow for Protein Labeling

References

Mastering Stability: A Technical Guide to PC Azido-PEG3-NHS Carbonate Ester

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for PC Azido-PEG3-NHS carbonate ester. Understanding these parameters is critical for ensuring the reagent's integrity and performance in bioconjugation, drug delivery, and diagnostic development. This guide consolidates key data, outlines experimental protocols for stability assessment, and provides visual representations of degradation pathways and experimental workflows.

Core Concepts: Chemical Stability and Storage

This compound is a trifunctional molecule featuring a photocleavable (PC) linker, an azide (B81097) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for amine conjugation. While the azide group is notably stable under a wide range of conditions[1][2], the NHS ester is the primary determinant of the compound's overall stability, being highly susceptible to hydrolysis.

Storage Recommendations

Proper storage is paramount to prevent premature degradation of the NHS ester. The consensus from manufacturers and scientific literature is to store this compound under the following conditions:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C[3][4][5][6] | Minimizes the rate of hydrolysis and other potential degradation reactions. |

| Atmosphere | Dry, inert atmosphere (e.g., under nitrogen or argon) | NHS esters are moisture-sensitive[7][8]; an inert atmosphere displaces moisture and oxygen. |

| Handling | Store with a desiccant.[7][8] Equilibrate vial to room temperature before opening.[7][8][9][10] | Prevents condensation of atmospheric moisture onto the cold reagent upon opening. |

Stability Profile: The Critical Role of the NHS Ester

The stability of the NHS ester is intrinsically linked to its susceptibility to hydrolysis, a reaction that cleaves the ester bond and renders the molecule incapable of reacting with primary amines. This process is significantly influenced by pH and the presence of aqueous media.

Hydrolysis of the NHS Ester:

The primary degradation pathway for this compound is the hydrolysis of the NHS ester group. This reaction is base-catalyzed and its rate increases significantly with rising pH.

References

- 1. Azide | BroadPharm [broadpharm.com]

- 2. PEG Azide, Azide linker, Click Chemistry tools | BroadPharm [broadpharm.com]

- 3. This compound, 1802907-96-5 | BroadPharm [broadpharm.com]

- 4. chemscene.com [chemscene.com]

- 5. PC Azido-PEG11-NHS carbonate ester CAS:2353409-91-1 [qiyuebio.com]

- 6. PEG10-Tos - Creative Biolabs [creative-biolabs.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. info.gbiosciences.com [info.gbiosciences.com]

PC Azido-PEG3-NHS carbonate ester safety data sheet

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of PC Azido-PEG3-NHS carbonate ester, a photocleavable linker used in bioconjugation, drug delivery, and proteomics. It covers key safety information, physicochemical properties, experimental protocols, and the fundamental mechanism of action.

Safety and Handling

The following information is derived from the Safety Data Sheet (SDS) for this compound. It is imperative to handle this compound in a well-ventilated area and with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.

Hazard Identification

A comprehensive hazard identification is not fully available. However, based on similar chemical structures, caution should be exercised.

First-Aid Measures

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

In case of skin contact: Immediately wash with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Handling and Storage

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.

-

Storage: Store in a cool, dry place. Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is -20°C for long-term stability.[1]

Physicochemical Properties

The quantitative data for this compound is summarized below.

| Property | Value | Reference |

| CAS Number | 1802907-96-5 | [1][2] |

| Molecular Formula | C26H36N6O13 | [1][3] |

| Molecular Weight | 640.60 g/mol | [3] |

| Purity | >95% (typically ~98.72% by HPLC) | [1][3] |

| Appearance | Colorless to light yellow oil | [3] |

| Storage (Pure Form) | -20°C for up to 3 years | [3] |

| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

Experimental Protocols

This compound is a versatile tool for conjugating molecules to primary amines and subsequently releasing them upon light induction. The following is a general protocol for labeling a protein, adapted from common bioconjugation techniques.

Materials

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Desalting column

-

UV lamp (e.g., 365 nm)

Protocol for Protein Labeling

-

Prepare Protein Solution: Dissolve the protein of interest in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL). Buffers containing primary amines like Tris or glycine (B1666218) must be avoided as they will compete for reaction with the NHS ester.

-

Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a stock concentration (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.

-

Conjugation Reaction: Add a 10-20 fold molar excess of the linker solution to the protein solution. The reaction can be incubated for 1-2 hours at room temperature or overnight at 4°C.

-

Purification: Remove excess, unreacted linker using a desalting column or dialysis against an appropriate buffer.

-

Photocleavage: To release the conjugated molecule, expose the sample to UV light (e.g., 365 nm) for 5-30 minutes. The optimal exposure time should be determined empirically.

Mechanism and Applications

This compound is a bifunctional linker. The NHS ester reacts with primary amines on biomolecules, while the azide (B81097) group can be used for "click chemistry" reactions. The key feature is the photocleavable nitrobenzyl group that allows for spatiotemporal control of molecule release.

General Workflow for Amine Labeling and Photocleavage

References

PC Azido-PEG3-NHS carbonate ester molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

PC Azido-PEG3-NHS carbonate ester is a heterobifunctional, photocleavable crosslinker designed for advanced bioconjugation and drug delivery applications. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its use in protein labeling, and a discussion of its applications in modern research. The unique combination of a photo-cleavable (PC) linker, an azide (B81097) group for "click" chemistry, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester for amine conjugation makes it a versatile tool for creating precisely controlled bioconjugates.

Core Chemical Properties

The key quantitative data for this compound are summarized in the table below.

| Property | Value |

| Molecular Weight | 640.6 g/mol [1] |

| Chemical Formula | C₂₆H₃₆N₆O₁₃[1] |

| CAS Number | 1802907-96-5[1] |

| Purity | Typically >95% |

| Appearance | Colorless to light yellow oil |

| Solubility | Soluble in DMSO, DMF, Chloroform |

| Storage | Store at -20°C, desiccated |

Signaling Pathways and Experimental Workflows

The utility of this compound lies in its ability to link molecules of interest, which can then be cleaved upon exposure to UV light. A typical experimental workflow involves the initial conjugation of the NHS ester to a primary amine on a target protein, followed by the attachment of a second molecule via the azide group using click chemistry. The photocleavable linker allows for the subsequent release of the conjugated molecule under specific conditions.

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general procedure for labeling a target protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

This compound

-

Target protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

-

Desalting column

Procedure:

-

Prepare the Protein Solution:

-

Dissolve the target protein in the reaction buffer at a concentration of 1-5 mg/mL.

-

-

Prepare the this compound Solution:

-

Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.

-

Gently mix and incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C.

-

-

Purification:

-

Remove the excess, unreacted crosslinker by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).

-

-

Characterization (Optional):

-

The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry.

-

Photocleavage:

-

To cleave the linker and release the conjugated molecule, expose the sample to UV light at approximately 365 nm. The optimal exposure time will depend on the intensity of the UV source and the specific application.

Logical Relationships in Bioconjugation Strategy

The design of this compound incorporates several key functionalities that are logically interconnected to achieve its purpose as a versatile crosslinker.

Conclusion

This compound is a powerful and versatile tool for researchers in drug development and bioconjugation. Its unique combination of an amine-reactive group, a photocleavable linker, a PEG spacer, and an azide handle for click chemistry allows for the precise and controlled assembly and disassembly of complex biomolecular conjugates. This guide provides the foundational knowledge for the successful application of this advanced crosslinker in a variety of research settings.

References

An In-Depth Technical Guide to the Principle of Photocleavage for PC Linkers

For Researchers, Scientists, and Drug Development Professionals

Photocleavable (PC) linkers, often referred to as photocages or phototriggers, represent a cornerstone of modern chemical biology and therapeutic design. These unique molecular constructs incorporate a photosensitive moiety that can be precisely cleaved upon irradiation with light of a specific wavelength. This property allows for unparalleled spatiotemporal control over the release of active molecules, making PC linkers invaluable tools in fields ranging from drug delivery and proteomics to materials science and 3D cell culture.[1][2][3]

This guide provides a comprehensive overview of the core principles governing the photocleavage of common PC linkers, detailed experimental protocols, and a comparative analysis of their quantitative performance to aid in the selection and application of these powerful tools.

Core Principle of Photocleavage

The fundamental principle of a photocleavable linker is the conversion of light energy into chemical energy to induce the scission of a covalent bond.[4] A molecule conjugated to a PC linker, or "caged," remains biologically inactive and stable until it is exposed to a light source.[4][5] Upon absorbing a photon, the photosensitive group within the linker transitions to an excited state, initiating an intramolecular rearrangement that ultimately leads to the cleavage of the linker and the release of the active molecule in its native form.[6]

The ideal PC linker possesses several key characteristics:

-

High Stability: It should remain intact in the absence of the light trigger, even under physiological conditions.[4]

-

High Photolytic Efficiency: Cleavage should be rapid and have a high quantum yield (Φ), which is the ratio of cleaved molecules to absorbed photons.[7]

-

Wavelength Specificity: The cleavage should be triggered by a specific wavelength, preferably in the longer UV-A (320-400 nm) or visible light range (400-700 nm) to maximize tissue penetration and minimize cellular damage.[8][9]

-

Biocompatible Byproducts: The linker fragments remaining after cleavage should be non-toxic and biologically inert.[10]

Major Classes of Photocleavable Linkers

Several classes of photosensitive molecules have been developed as PC linkers, with o-nitrobenzyl and coumarin (B35378) derivatives being the most extensively studied and utilized.[1][11]

o-Nitrobenzyl (ONB) Linkers

The ortho-nitrobenzyl (ONB) group is the most widely used photocage due to its synthetic accessibility and efficient cleavage.[4][5] The photocleavage mechanism is initiated by UV irradiation (typically ~340-365 nm), which excites the nitro group.[4][12] This leads to an intramolecular hydrogen abstraction from the benzylic carbon, forming an aci-nitro intermediate.[6] This transient species then undergoes rearrangement and cyclization, ultimately cleaving the benzylic bond and releasing the caged molecule along with a 2-nitrosobenzaldehyde byproduct.[6][13]

Substitutions on the aromatic ring can be used to tune the linker's properties. For example, adding two methoxy (B1213986) groups to create the o-nitroveratryl (ONV) scaffold can red-shift the absorption wavelength, though often at the cost of a lower quantum yield.[10]

Coumarin-Based Linkers

Coumarin derivatives have emerged as a popular alternative to ONB linkers, primarily because their cleavage can be triggered by longer-wavelength light (400-475 nm), which is less damaging to biological systems.[4][8] The inclusion of electron-donating groups, such as diethylamino at the C7 position, enhances quantum yield and shifts the absorption maximum to the visible light spectrum.[4][8]

The photocleavage of coumarin-caged compounds typically proceeds through a heterolytic cleavage of the C-O bond at the 4-methyl position upon photoexcitation, releasing the payload.[4][11] This class of linkers has been successfully used in "pro-prodrug" strategies and for creating photocleavable hydrogels.[4][14]

BODIPY-Based Linkers

More recently, boron-dipyrromethene (BODIPY) dyes have been developed as photocages that are sensitive to visible green light (λ > 500 nm).[15][16][17] These linkers offer the advantage of operating in a spectral window where cellular autofluorescence is minimal and light penetration is deeper. The mechanism often involves photoinduced electron transfer, leading to the cleavage of a carbamate (B1207046) or other labile bond connecting the payload to the BODIPY core.[15][18] Their excellent photophysical properties also allow them to serve as fluorescent reporters.[16]

Quantitative Comparison of PC Linkers

The choice of a PC linker is dictated by the specific requirements of the application, including the desired cleavage wavelength and required efficiency. The following table summarizes key performance metrics for several common PC linkers.

| Linker Class | Specific Derivative | Cleavage Wavelength (nm) | Quantum Yield (Φ) | Notes |

| o-Nitrobenzyl (ONB) | Standard o-Nitrobenzyl | ~340-365 | 0.49–0.63[7] | The most common PC linker; cleavage generates a nitroso byproduct.[7][10] |

| Veratryl (di-alkoxy ONB) | 365 | Lower than ONB | Increased absorbance at longer wavelengths but generally lower quantum yield.[7][10] | |

| α-methyl-ONB | 365 | Higher than ONB | The α-methyl group can significantly increase the rate of cleavage.[7][10] | |

| NB-Carbamate | 365 | ~0.55 (in solution) | Exhibits fast photodegradation and high hydrolytic stability.[10] | |

| Coumarin | 7-(diethylamino)coumarin-4-yl)methyl | 400-450 | 0.25[8] | Cleavage with non-invasive blue light; good for cell-based applications.[8] |

| Bromocoumarin | >400 | High | Designed for high photosensitivity in peptidoconjugates.[19] | |

| BODIPY | meso-methyl BODIPY | >500 | ~0.001-0.003 | Cleavage with green light; useful for deep tissue applications.[15] |

| Cobalamin | Alkyl-Cobalamin | 365 | up to >0.40 | High quantum yields under aqueous conditions.[20] |

Note: Quantum yields can be highly dependent on the solvent, pH, and the specific nature of the conjugated payload.[7][10]

Applications in Research and Drug Development

The ability to control molecular release with light has led to the widespread adoption of PC linkers in various scientific domains.

Controlled Drug Release

In drug delivery, PC linkers enable the precise release of therapeutic agents at a target site, such as a tumor, thereby minimizing off-target toxicity.[4][5] In Antibody-Drug Conjugates (ADCs), a potent cytotoxic drug is attached to a tumor-targeting antibody via a PC linker. The ADC circulates in an inactive state until the tumor is irradiated, triggering local drug release and enhancing the therapeutic window.[4]

Chemical Proteomics

PC linkers are used to create "catch-and-release" systems for identifying protein interactions and targets of small molecules.[21][22] A bait molecule is functionalized with a PC linker and a purification tag (e.g., biotin). After the bait binds to its target proteins within a cell lysate, the entire complex is captured on a solid support (e.g., streptavidin beads). Following washing steps to remove non-specific binders, the support is irradiated, cleaving the PC linker and releasing the target proteins for identification by mass spectrometry.[22][23]

Experimental Protocols

The following are generalized protocols for common applications of PC linkers. Researchers should optimize parameters such as irradiation time, light intensity, and concentration for their specific linker and payload.

General Protocol for Photocleavage in Solution

This protocol is adapted from studies on the cleavage of fluorescently labeled oligonucleotides.[12][24]

-

Sample Preparation: Dissolve the PC-linked molecule in a suitable buffer (e.g., 1:1 water/acetonitrile or a phosphate (B84403) buffer, pH 7.5) to a final concentration of 1-10 µM.[25] Prepare a control sample kept in the dark.

-

Irradiation: Place the solution in a quartz cuvette or microplate. Irradiate the sample using a light source with the appropriate wavelength for the specific PC linker (e.g., a 365 nm UV lamp for ONB linkers). The distance from the source and intensity should be kept constant. Irradiate for a defined period (e.g., 1 to 30 minutes). Time-course experiments can be run by taking aliquots at different intervals.[12][24]

-

Analysis: Quench the reaction by placing the sample in the dark. Analyze the cleavage products and remaining starting material.

-

HPLC: High-Performance Liquid Chromatography is the most common method for quantifying cleavage. A reverse-phase C18 column can be used to separate the caged starting material from the released payload and linker byproduct. Monitor at wavelengths corresponding to the payload and the photocage.[12][24]

-

Mass Spectrometry (MS): Use techniques like MALDI-TOF or ESI-MS to confirm the identity of the cleavage products by their mass-to-charge ratio.[12][24]

-

NMR Spectroscopy: For higher concentration samples, 1H NMR can be used to monitor the disappearance of starting material signals and the appearance of product signals.[5]

-

Protocol for Photocleavage of Surface-Immobilized Molecules

This protocol is useful for applications like DNA chips or releasing captured cells/biomolecules from a surface.[8][12]

-

Surface Preparation: Immobilize the molecule of interest (e.g., a biotinylated oligonucleotide with a PC linker) onto a functionalized surface (e.g., a streptavidin-coated glass slide or microplate well).[12][24] Incubate to allow for binding (e.g., 2-5 hours at 37°C).

-

Washing: Thoroughly wash the surface with buffer to remove any non-immobilized molecules.

-

Irradiation: Add a small volume of buffer to keep the surface hydrated. Irradiate the surface with the appropriate light source for a set duration. For spatial control, a mask can be used to irradiate only specific regions.

-

Analysis of Released Product: Collect the supernatant (buffer) from the surface. Analyze the contents for the released payload using a sensitive technique like fluorescence spectroscopy (if the payload is fluorescent), HPLC, or an activity assay.[12][24]

-

Analysis of Remaining Surface: The surface itself can be analyzed to quantify the amount of material that was not cleaved. For fluorescent molecules, this can be done by measuring the remaining fluorescence on the surface using a microarray scanner or fluorescence microscope.[12] A near 80% removal of fluorophore from immobilized DNA has been demonstrated after UV irradiation.[26]

Conclusion

Photocleavable linkers provide an exceptional level of control over molecular activation, enabling researchers to dictate the "where" and "when" of a molecule's function. The diverse chemistry of PC linkers, from the workhorse o-nitrobenzyl systems to visible-light-sensitive BODIPY cages, offers a versatile toolkit for a wide array of applications. As research pushes towards more complex biological systems and in vivo applications, the development of next-generation PC linkers sensitive to longer, tissue-penetrating wavelengths (e.g., near-infrared light) via mechanisms like two-photon absorption or upconversion nanoparticles will continue to be a major focus, promising even more precise and non-invasive control in drug delivery and biomedical research.[4][6]

References

- 1. Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Photocleavable Linkers | BroadPharm [broadpharm.com]

- 4. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A photochemical approach for controlled drug release in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. chemreu.ku.edu [chemreu.ku.edu]

- 9. Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Photocleavable coumarin crosslinkers based polystyrene microgels: phototriggered swelling and release - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Green-light photocleavable meso -methyl BODIPY building blocks for macromolecular chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01245B [pubs.rsc.org]

- 16. Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Green-light photocleavable meso-methyl BODIPY building blocks for macromolecular chemistry - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. A bromocoumarin-based linker for synthesis of photocleavable peptidoconjugates with high photosensitivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 20. An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 22. A Simple and Effective Cleavable Linker for Chemical Proteomics Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Bioorthogonal Chemistry with Azide Linkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bioorthogonal chemistry centered on the use of azide (B81097) linkers. It details the core principles, key reactions, quantitative kinetic data, and experimental protocols relevant to the application of these powerful tools in chemical biology, drug development, and life sciences research.

Introduction to Bioorthogonal Chemistry and the Azide Handle

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1][2] These reactions involve pairs of functional groups that are mutually reactive but are inert to the vast array of functionalities present in biological molecules such as proteins, nucleic acids, lipids, and glycans.

The azide group (-N₃) has emerged as a cornerstone of bioorthogonal chemistry due to its unique combination of properties:

-

Small Size: Its minimal steric profile allows for its incorporation into a wide range of biomolecules, including amino acids, sugars, and nucleosides, often with minimal perturbation to their natural structure and function.[3]

-

Stability: Azides are stable in physiological environments, including aqueous solutions and reducing intracellular conditions.

-

Bioorthogonality: The azide group is virtually absent in most biological systems, ensuring that it does not participate in unwanted side reactions.[4]

-

Versatile Reactivity: Azides undergo highly specific and efficient reactions with a select group of partners, most notably phosphines and alkynes.[1][5]

These characteristics make azide linkers indispensable for a multitude of applications, from visualizing cellular processes to constructing complex bioconjugates like antibody-drug conjugates (ADCs).[6]

Key Bioorthogonal Reactions Involving Azide Linkers

Three primary classes of bioorthogonal reactions have been developed that utilize the azide as a key reactive partner.

The Staudinger Ligation

The Staudinger ligation, a modification of the classic Staudinger reaction, was one of the first bioorthogonal reactions to be developed.[1][7] It involves the reaction of an azide with a triarylphosphine that is engineered to contain an electrophilic trap (typically a methyl ester) at the ortho position of one of the phenyl rings.[8][9] The reaction proceeds through an aza-ylide intermediate, which then undergoes an intramolecular cyclization and subsequent hydrolysis to form a stable amide bond, covalently linking the two molecules.[10] A "traceless" version of this reaction has also been developed, which does not leave behind the phosphine (B1218219) oxide byproduct.[10]

While groundbreaking, the Staudinger ligation generally suffers from relatively slow reaction kinetics.[11]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient and versatile bioorthogonal reaction.[12] It involves the 1,3-dipolar cycloaddition between an azide and a terminal alkyne, catalyzed by a copper(I) species.[1] The reaction is extremely rapid and results in the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage.[12]

The primary drawback of CuAAC for in vivo applications is the cytotoxicity associated with the copper catalyst.[5] However, it remains a powerful tool for in vitro and ex vivo bioconjugation.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the toxicity limitations of CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[2] This reaction utilizes a cyclooctyne (B158145), a highly strained cyclic alkyne, which reacts spontaneously with an azide without the need for a metal catalyst.[2] The driving force for the reaction is the release of ring strain in the cyclooctyne upon forming the stable triazole product.[2]

Various cyclooctyne derivatives have been synthesized, each with different reaction kinetics and stability, allowing researchers to choose the optimal reagent for their specific application. SPAAC has become one of the most widely used bioorthogonal reactions for live-cell imaging and in vivo studies.

Quantitative Analysis of Reaction Kinetics

The efficiency of a bioorthogonal reaction is a critical factor in its application. The following table summarizes the second-order rate constants for the key azide-based bioorthogonal reactions, providing a basis for comparison.

| Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference(s) |

| Staudinger Ligation | Azide and triarylphosphine | ~0.002 - 0.0077 | [1] |

| Traceless Staudinger | Azide and (diphenylphosphino)methanethiol | 7.7 x 10⁻³ | |

| Fast Staudinger Ligation | Perfluoroaryl azide and aryl phosphine | up to 18 | |

| CuAAC | Azide and terminal alkyne with Cu(I) catalyst | ~1 - 100 | |

| SPAAC | Benzyl azide and various cyclooctynes: | ||

| BCN | 0.012 - 0.024 | ||

| DIBO | ~0.1 | ||

| ADIBO/DBCO | 0.25 - 0.90 |

Note: Reaction rates can be influenced by factors such as the specific structure of the reactants, solvent, and temperature.

Experimental Protocols

This section provides generalized protocols for the three major azide-based bioorthogonal reactions. These should be optimized for specific applications.

Protocol for Staudinger Ligation-Mediated Cell Surface Labeling

This protocol describes the labeling of cell surface glycans that have been metabolically engineered to display azides.

Materials:

-

Cells cultured with an azide-containing sugar analog (e.g., Ac₄ManNAz).

-

Phosphine-FLAG conjugate (e.g., 250 µM in PBS).

-

Phosphate-buffered saline (PBS).

-

Primary anti-FLAG antibody.

-

Fluorescently labeled secondary antibody.

-

Bovine serum albumin (BSA) for blocking.

Procedure:

-

Culture cells in the presence of the azido (B1232118) sugar for 2-3 days to allow for metabolic incorporation.

-

Wash the cells three times with cold PBS.

-

Incubate the cells with the phosphine-FLAG conjugate in PBS for 1 hour at room temperature.

-

Wash the cells three times with cold PBS to remove unreacted phosphine.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.

-

Incubate with the primary anti-FLAG antibody in blocking buffer for 1 hour at room temperature.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently labeled secondary antibody in blocking buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Visualize the cells using fluorescence microscopy.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol outlines the labeling of an azide-modified protein with an alkyne-containing fluorescent dye.

Materials:

-

Azide-modified protein (1-10 mg/mL in a suitable buffer, e.g., PBS, pH 7.4).

-

Alkyne-fluorophore conjugate (10 mM stock in DMSO).

-

Copper(II) sulfate (B86663) (CuSO₄) (20 mM stock in water).

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (50 mM stock in water).

-

Sodium ascorbate (B8700270) (50 mM stock in water, freshly prepared).

-

Protein labeling buffer.

Procedure:

-

In a microcentrifuge tube, combine the azide-modified protein solution with the protein labeling buffer.

-

Add the alkyne-fluorophore stock solution to the protein solution. The final concentration of the dye should be in molar excess (e.g., 10-20 fold) to the protein.

-

Prepare the catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

-

Add the catalyst solution to the protein-dye mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-